molecular formula C17H18N4O3 B15030483 ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B15030483
M. Wt: 326.35 g/mol
InChI Key: KLRQXXLRQTYQQA-UHFFFAOYSA-N
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Description

Ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-3-8-21-14(18)11(17(23)24-4-2)10-12-15(21)19-13-7-5-6-9-20(13)16(12)22/h5-7,9-10,18H,3-4,8H2,1-2H3

InChI Key

KLRQXXLRQTYQQA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include other tricyclic structures with imino and oxo functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of both imino and oxo functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Ethyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound belongs to the triazatricyclo family and features a tricyclic framework that includes nitrogen-containing heterocycles. Its molecular formula is C₁₅H₁₈N₄O₃ with an approximate molecular weight of 344.38 g/mol. The presence of an imino group and carbonyl functionalities is significant for its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against a range of microbial pathogens due to their ability to disrupt cellular processes.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties by inhibiting pathways involved in cell proliferation and survival. This is particularly relevant in the context of developing multikinase inhibitors aimed at targeting specific cancer cell lines.

Understanding the mechanisms through which this compound exerts its biological effects is critical for its therapeutic application. The following points summarize the proposed mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit key kinases involved in cancer progression, suggesting a potential for ethyl 6-imino-2-oxo-7-propyl derivatives in cancer therapy.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of triazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines (e.g., HepG2). For instance, one study reported growth inhibition with GI50 values ranging from 0.025 to 2 μM across multiple tumor types .
  • Kinase Profiling : A detailed analysis of kinase inhibition has revealed that certain derivatives possess potent inhibitory activity against CDK4 and other kinases critical for tumor growth. This suggests that ethyl 6-imino derivatives may be developed as multikinase inhibitors.

Comparative Analysis Table

PropertyEthyl 6-imino CompoundSimilar Compounds
Molecular Weight344.38 g/molVaries (typically around 300-350)
Antimicrobial ActivityPotentially significantConfirmed in several studies
Anticancer ActivityPromising preliminary resultsEstablished in various trials
Mechanism of ActionEnzyme inhibitionKinase inhibition

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